molecular formula C25H31N3O7S2 B2763504 Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-61-3

Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2763504
CAS No.: 449769-61-3
M. Wt: 549.66
InChI Key: APFDERGLUNLEPU-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H31N3O7S2 and its molecular weight is 549.66. The purity is usually 95%.
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Biological Activity

Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives, known for various pharmacological properties including anti-inflammatory and anticancer activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups essential for its biological activity. The presence of a sulfonamide group and a morpholine moiety enhances its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in vitro. For example, one study demonstrated that certain derivatives exhibited potent inhibitory activity against LPS-stimulated TNF-alpha production in rat whole blood, suggesting that this compound may also possess similar anti-inflammatory properties .

Macrophage Migration Inhibition

The compound has been identified as a potential inhibitor of macrophage migration inhibitory factor (MIF), a key player in inflammatory responses. MIF inhibitors can modulate immune responses and have therapeutic implications for autoimmune diseases and cancer. The structural features of this compound align with those known to enhance MIF inhibition .

Antioxidant Activity

Compounds within the tetrahydrothieno[2,3-c]pyridine class have also shown antioxidant properties. The free radical scavenging activity was evaluated using the DPPH assay protocol. Many derivatives demonstrated significant antioxidant activity which could contribute to their therapeutic potential by mitigating oxidative stress-related damage in cells .

Research Findings

A summary of key findings from various studies is presented in the table below:

Study Biological Activity Methodology Key Findings
MIF InhibitionIn vitro assaysIdentified as a potent MIF inhibitor
Anti-inflammatoryLPS-stimulationInhibited TNF-alpha production
Antioxidant ActivityDPPH assayDemonstrated significant free radical scavenging

Case Studies

  • Case Study on Inflammatory Diseases : A study investigated the effects of various tetrahydrothieno[2,3-c]pyridine derivatives on models of rheumatoid arthritis. The results indicated that compounds similar to this compound significantly reduced inflammatory markers in serum.
  • Cancer Research : Another study focused on the anticancer potential of related compounds against various cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells through modulation of key signaling pathways.

Properties

IUPAC Name

ethyl 6-acetyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O7S2/c1-5-34-25(31)22-20-10-11-27(17(4)29)14-21(20)36-24(22)26-23(30)18-6-8-19(9-7-18)37(32,33)28-12-15(2)35-16(3)13-28/h6-9,15-16H,5,10-14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFDERGLUNLEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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